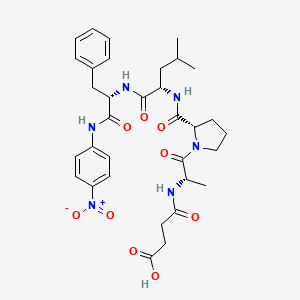

Suc-Ala-Pro-Leu-Phe-pNA

Overview

Description

Suc-Ala-Pro-Leu-Phe-pNA (CAS 128802-78-8) is a tetrapeptide substrate widely used to study the enzymatic activity of FK-506 binding proteins (FKBPs), specifically their peptidyl-prolyl cis-trans isomerase (PPIase) function . The compound consists of a succinyl (Suc) group at the N-terminus, followed by the sequence Ala-Pro-Leu-Phe, and terminates with a para-nitroaniline (pNA) moiety. Upon cleavage by FKBP, the release of pNA is quantified spectrophotometrically at 405 nm, enabling kinetic analysis of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Pro-Leu-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

Suc-Ala-Pro-Leu-Phe-pNA primarily undergoes enzymatic hydrolysis mediated by proteolytic enzymes such as chymotrypsin and elastase. This reaction cleaves peptide bonds, releasing para-nitroaniline (pNA), a chromogenic marker detectable at 405 nm .

Key Features of Hydrolysis:

-

Enzymes Involved : Chymotrypsin-like proteases, elastase.

-

Reaction Mechanism :

-

The enzyme binds to the substrate at the Leu-Phe-pNA site.

-

Catalytic cleavage releases pNA, producing a yellow color proportional to enzyme activity.

-

-

Detection : Spectrophotometric quantification at 405 nm.

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Target enzymes | Chymotrypsin, elastase | |

| Detection wavelength | 405 nm | |

| Major product | para-Nitroaniline (pNA) |

Cis-Trans Isomerization Reactions

The compound also participates in peptidyl prolyl cis-trans isomerization (PPIase) reactions, critical for protein folding. Cyclophilins (CyP) catalyze the rotation of the prolyl peptide bond .

Mechanism of Isomerization:

-

Enzyme-Substrate Interaction :

-

Transition State (TS) Stabilization :

Table 2: Isomerization Reaction Insights

Structural and Kinetic Insights

-

Substrate Specificity :

-

Reaction Kinetics :

Scientific Research Applications

Enzyme Activity Assays

Role as a Substrate

Suc-Ala-Pro-Leu-Phe-pNA is primarily utilized as a substrate in enzymatic assays to measure protease activity. Its structure allows for specific interactions with various proteolytic enzymes, facilitating the study of enzyme kinetics and mechanisms.

Case Study: Kinetic Characterization

A study characterized the kinetic parameters of different proteases using this compound as a substrate. The results indicated varying catalytic efficiencies among different enzymes, showcasing the compound's utility in evaluating enzyme activity:

| Enzyme | k_cat (s^-1) | K_m (μM) | k_cat/K_m (M^-1s^-1) |

|---|---|---|---|

| LjPar1 | 1,320 ± 20 | 45 ± 2 | 29,333 |

| LjPar2 | 600,700 ± 27,300 | N.D. | N.D. |

| LjPar3 | 546,200 ± 50,000 | N.D. | N.D. |

This table illustrates the compound's effectiveness in distinguishing between different proteases based on their kinetic profiles .

Peptide Synthesis

Synthesis Applications

This compound is employed in peptide synthesis to study protein interactions and functions. The compound aids researchers in developing new therapeutic agents by providing insights into peptide bond formation and stability.

Example: Therapeutic Development

In research focusing on drug design, this compound has been used to create inhibitors targeting specific proteolytic enzymes. Its structural characteristics allow for modifications that enhance binding affinity and specificity towards target enzymes .

Drug Development

Exploration of Drug Candidates

The compound plays a crucial role in pharmaceutical research by aiding in the identification of potential drug candidates. Its application extends to the design of inhibitors that can selectively target proteases implicated in various diseases.

Case Study: Inhibitor Design

A study demonstrated the use of this compound in developing inhibitors for chymotrypsin-like proteases. The findings indicated that modifications to the substrate could lead to enhanced inhibitory effects, highlighting its importance in therapeutic development .

Biochemical Research

Understanding Protein Folding

In biochemical studies, this compound is utilized to investigate protein folding and stability. By analyzing how this compound interacts with proteins, researchers gain insights into diseases associated with protein misfolding.

Research Findings

Research has shown that the presence of this compound can significantly influence the folding pathways of certain proteins, providing valuable information on mechanisms underlying diseases such as Alzheimer's and Parkinson's .

Diagnostics

Use in Diagnostic Assays

This compound can be employed in diagnostic assays to detect protease activity in biological samples. This application is particularly valuable for diagnosing various medical conditions where protease activity is altered.

Example: Clinical Applications

In clinical settings, assays utilizing this compound have been developed to monitor protease levels in patients with conditions such as cancer or cardiovascular diseases, offering a non-invasive method for disease monitoring .

Mechanism of Action

The mechanism of action of Suc-Ala-Pro-Leu-Phe-pNA involves its hydrolysis by specific proteolytic enzymes. The enzymes recognize the peptide sequence and cleave the peptide bond, releasing p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of p-nitroaniline produced .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₃H₄₂N₆O₉

- Molecular Weight : 666.72 g/mol

- Target Enzyme : FKBP (PPIase family)

- Applications: Mechanistic studies of immunosuppressant interactions (e.g., FK-506), enzyme kinetics, and drug discovery .

Suc-Ala-Pro-Leu-Phe-pNA belongs to a class of synthetic peptide-pNA substrates designed for protease or isomerase assays. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Suc-X-Y-Z-pNA Compounds

Key Differences and Insights

Target Specificity :

- This compound is selective for FKBP due to the Leu residue following Pro, which fits the hydrophobic binding pocket of FKBP .

- Suc-Ala-Glu-Pro-Phe-pNA replaces Leu with Glu , making it specific to Pin1, a PPIase involved in phosphorylation-dependent signaling .

- Suc-Ala-Pro-Ala-pNA lacks a hydrophobic residue after Pro, shifting its target to human leukocyte elastase, a serine protease .

Structural Impact on Function :

- Hydrophobicity: this compound has a high GRAVY score (1.7), indicating strong hydrophobicity, which enhances its interaction with FKBP’s binding site . In contrast, Suc-Ala-Glu-Pro-Phe-pNA’s negatively charged Glu residue increases solubility but restricts it to Pin1 .

- Molecular Weight: Heavier substrates (e.g., MW 682.68 for Pin1 substrate) may require optimized solubilization protocols compared to lighter variants like Suc-Ala-Pro-Ala-pNA (MW 477.47) .

Applications in Research: FKBP and Pin1 substrates are critical in studying immunophilin-related pathways and cancer signaling, respectively . Elastase-focused substrates (e.g., Suc-Ala-Pro-Ala-pNA) are used in inflammatory disease models .

FKBP Studies Using this compound

- Kinetic Parameters : Harrison et al. (1990) reported a kₐₜₜ/Kₘ value of 1.2 × 10⁴ M⁻¹s⁻¹ for FKBP, highlighting its efficiency as a substrate .

- Drug Discovery: This substrate has been used to screen FKBP inhibitors, such as rapamycin analogs, for immunosuppressive therapies .

Comparative Studies with Other Substrates

Biological Activity

Suc-Ala-Pro-Leu-Phe-pNA (also known as Suc-APLF-pNA) is a synthetic peptide substrate primarily used in biochemical assays to study proteolytic enzymes. Its structure consists of a succinyl group (Suc) linked to a tetrapeptide sequence (Ala-Pro-Leu-Phe) with a p-nitroanilide (pNA) moiety, which serves as a chromogenic reporter for enzymatic activity. The cleavage of this compound by specific proteases releases pNA, allowing for quantification and analysis of enzyme activity.

Chemical Structure

- Chemical Formula : C₁₁H₁₄N₄O₄S

- Molecular Weight : 286.32 g/mol

Enzymatic Specificity

This compound is specifically cleaved by various serine proteases, including human leukocyte cathepsin G and stem bromelain. The cleavage occurs at the Leu-Phe bond, resulting in the release of H-Phe-pNA, which can be quantified using methods such as the ninhydrin assay .

Kinetic Parameters

The kinetic parameters for this compound have been extensively studied, revealing important insights into its interaction with different enzymes. For instance:

| Enzyme | (mM) | (s⁻¹) | (mM⁻¹ s⁻¹) |

|---|---|---|---|

| Human Cathepsin G | 7.2 | 0.064 | 8.89 |

| Stem Bromelain | N/A | N/A | N/A |

This data indicates that this compound is a suitable substrate for studying protease activity due to its relatively low , suggesting high affinity for the enzyme.

Case Studies and Research Findings

-

Protease Activity Assays :

A study demonstrated the use of this compound in measuring the activity of cathepsin G in human leukocytes. The study highlighted that the substrate's specificity allows for precise quantification of enzyme activity in physiological conditions . -

Comparative Studies with Other Substrates :

Research comparing this compound with other substrates such as Suc-Ala-Ala-Pro-Phe-pNA showed varying degrees of enzymatic efficiency across different proteases. For example, LjPar2 exhibited significantly higher catalytic efficiency towards Suc-Ala-Leu-Pro-Phe-pNA compared to this compound, indicating that minor changes in substrate structure can greatly influence enzyme specificity and activity . -

Therapeutic Applications :

Investigations into the role of proteases in disease mechanisms have led to the exploration of this compound as a potential tool for drug development targeting specific proteases involved in pathological processes such as inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the primary applications of Suc-Ala-Pro-Leu-Phe-pNA in enzymatic assays?

this compound is a chromogenic substrate commonly used to study protease activity, particularly for enzymes like chymotrypsin or elastase. The p-nitroanilide (pNA) group is hydrolyzed by proteases, releasing p-nitroaniline, which absorbs at 405 nm. Standard protocols involve preparing a substrate working solution (e.g., 1–2 mM in DMSO or assay buffer) and monitoring absorbance changes over time to calculate enzyme kinetics .

Q. How should researchers prepare and store this compound for optimal stability?

Dissolve the substrate in DMSO (10–20 mM stock) to enhance solubility, then dilute in assay buffer (e.g., Tris-HCl, pH 8.0). Avoid repeated freeze-thaw cycles; store aliquots at –20°C. Pre-warm the substrate to assay temperature (e.g., 37°C) to prevent precipitation during kinetic measurements .

Q. What controls are essential when using this compound in protease assays?

Include:

- Negative control : Reaction mixture without enzyme to detect non-specific hydrolysis.

- Positive control : A known enzyme (e.g., trypsin) with validated activity.

- Blank : Substrate alone to baseline absorbance. Validate assay conditions by comparing initial velocity with literature values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Kₘ, Vₘₐₓ) reported for this compound across studies?

Discrepancies may arise from variations in buffer composition (e.g., ionic strength, pH), substrate purity, or enzyme source. To address this:

- Standardize assay conditions : Use buffers with defined ionic strength (e.g., 50 mM Tris-HCl, 100 mM NaCl).

- Validate substrate purity : HPLC or mass spectrometry to confirm >95% purity.

- Cross-validate enzyme activity : Compare results with orthogonal methods (e.g., fluorogenic substrates) .

Q. What experimental design considerations are critical for studying competitive inhibition using this compound?

- Substrate concentration range : Use concentrations spanning 0.5–5× Kₘ to capture inhibition effects.

- Inhibitor pre-incubation : Pre-mix enzyme and inhibitor for 10–15 minutes before adding substrate.

- Data analysis : Fit data to competitive inhibition models (e.g., Lineweaver-Burk plots) and report IC₅₀ values with confidence intervals .

Q. How should researchers handle non-linear kinetics or substrate inhibition observed with this compound?

Non-linearity may indicate substrate inhibition at high concentrations (>2× Kₘ). Mitigate by:

- Reducing substrate concentration : Test lower ranges (0.1–1× Kₘ).

- Alternative models : Fit data to the Hill equation or substrate inhibition models.

- Validate with alternative substrates : Confirm observations using fluorogenic analogs (e.g., Suc-Ala-Pro-Leu-Phe-AMC) .

Q. Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing this compound hydrolysis data?

Use non-linear regression (e.g., Michaelis-Menten curve fitting) with software like GraphPad Prism. Report R² values, standard errors for Kₘ/Vₘₐₓ, and replicate numbers (n ≥ 3). For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. How should researchers present kinetic data in manuscripts to meet journal guidelines (e.g., APA, ACS)?

- Tables : Include substrate concentrations, mean ± SD, and statistical significance. Define all abbreviations (e.g., pNA) in footnotes.

- Figures : Label axes clearly (e.g., "[Substrate] (mM)" vs. "Velocity (ΔA/min)"). Use error bars for SD/SE. Follow formatting guidelines for target journals, such as APA for social sciences or ACS for chemistry .

Q. Troubleshooting and Method Optimization

Q. What steps can mitigate low signal-to-noise ratios in assays using this compound?

- Optimize enzyme concentration : Test 0.1–1.0 µg/mL to balance signal and linearity.

- Reduce background noise : Use high-purity water and filter buffers (0.22 µm).

- Increase incubation time : Extend reaction duration if hydrolysis is slow (e.g., 30–60 minutes) .

Q. How can researchers validate the specificity of this compound for a target protease?

- Inhibitor studies : Use class-specific inhibitors (e.g., PMSF for serine proteases).

- Mutant enzymes : Test activity with catalytically inactive mutants (e.g., S195A trypsin).

- Cross-substrate validation : Compare activity with structurally distinct substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA) .

Properties

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYPOPFIAQLGF-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.